molecular formula C15H17ClN2O B6319873 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride CAS No. 1158515-46-8

2-Amino-N-(4-ethylphenyl)benzamide hydrochloride

Cat. No.: B6319873
CAS No.: 1158515-46-8
M. Wt: 276.76 g/mol
InChI Key: PEOMYGBWDUPGQF-UHFFFAOYSA-N
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Description

2-Amino-N-(4-ethylphenyl)benzamide hydrochloride is a benzamide derivative characterized by a 2-aminobenzamide core substituted with a 4-ethylphenyl group at the amide nitrogen. The hydrochloride salt form enhances its solubility in polar solvents compared to the free base. Key properties include:

  • Molecular formula: C₁₅H₁₆N₂O·HCl
  • Molecular weight: ~276.76 g/mol (free base: 240.31 g/mol)
  • CAS Registry No.: 60624-39-7 (free base)
  • Hydrophobicity: LogP = 3.371 (free base, indicative of moderate lipophilicity) .

Its structural analogs vary in substituents on the aromatic ring or the amide nitrogen, influencing physicochemical and biological properties.

Properties

IUPAC Name

2-amino-N-(4-ethylphenyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16;/h3-10H,2,16H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOMYGBWDUPGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Reagent-Based Synthesis

The most direct route to 2-amino-N-(4-ethylphenyl)benzamide involves activating 2-aminobenzoic acid for reaction with 4-ethylaniline. Mechanochemical approaches using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) have demonstrated high efficiency in analogous benzamide syntheses. For example, N-(4-methoxyphenyl)benzamide (1a) was synthesized in 97% yield by milling equimolar amounts of benzoic acid, 4-methoxyaniline, and EDC·HCl with nitromethane as a liquid-assisted grinding (LAG) agent. This method avoids traditional solvent-based reflux, reducing reaction times to 5–30 minutes.

Optimization Insights :

  • Ball size and milling frequency : Larger balls (12 mm vs. 8 mm) improved conversion rates by enhancing mechanical energy transfer.

  • Stoichiometry : A 1:1:1 ratio of acid, amine, and EDC·HCl minimized side products.

  • LAG solvent : Nitromethane (η = 0.25 μL mg⁻¹) optimized reagent mobility without dissolution.

For the target compound, substituting 2-aminobenzoic acid and 4-ethylaniline under similar conditions would likely yield the free base, which can subsequently be treated with HCl to form the hydrochloride salt.

Nitro Reduction Pathway

Intermediate Nitroamide Synthesis

An alternative route involves synthesizing 2-nitro-N-(4-ethylphenyl)benzamide followed by reduction to the amine. This two-step approach is exemplified in the preparation of 4-amino-N-(3,5-bis(trifluoromethyl)phenyl)benzamide (10f), where a nitro group was reduced using iron powder and ammonium chloride in a methanol-water mixture.

Procedure :

  • Amidation : React 2-nitrobenzoic acid with 4-ethylaniline using EDC·HCl (yield: 88–97%).

  • Reduction : Reflux the nitroamide with Fe/NH₄Cl (1:3 molar ratio) in CH₃OH:H₂O (1:1) for 1 hour.

  • Salt Formation : Treat the free base amine with concentrated HCl in ethanol to precipitate the hydrochloride.

Key Advantages :

  • Selectivity : Iron-mediated reductions preferentially target nitro groups without affecting amide bonds.

  • Scalability : The aqueous workup simplifies purification via filtration.

Mechanistic and Kinetic Considerations

Role of Coupling Agents

Comparative studies on benzamide synthesis reveal that EDC·HCl outperforms DCC and DIC in mechanochemical environments. For N-(4-methylphenyl)benzamide (1b), EDC·HCl achieved 97% conversion in 10 minutes, while DCC required 30 minutes for 88% yield. This is attributed to EDC·HCl’s superior solubility in LAG media and faster activation of carboxylic acids.

Reaction Pathway :

  • Activation : EDC·HCl converts 2-aminobenzoic acid into an O-acylisourea intermediate.

  • Nucleophilic Attack : 4-Ethylaniline displaces the urea moiety, forming the amide bond.

  • Byproduct Removal : Urea derivatives are washed away during aqueous workup.

Hydrochloride Salt Formation

Acid-Base Titration

The free base amine is converted to its hydrochloride salt by treatment with HCl in alcoholic solutions . A patent detailing N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide dihydrochloride formation provides a validated protocol:

  • Dissolve the free base in hot ethanol.

  • Add concentrated HCl dropwise until pH < 2.

  • Cool to 20°C to precipitate crystals.

  • Filter and wash with cold ethanol to remove excess acid.

Yield Enhancement :

  • Solvent Choice : Ethanol balances solubility and polarity, promoting high-purity crystals.

  • Stoichiometry : A 2:1 HCl-to-amine ratio ensures complete protonation.

Analytical Characterization

Spectroscopic Validation

1H NMR (DMSO-d6):

  • δ 10.15 (s, 1H, NH), 7.94 (d, J = 6.9 Hz, 2H, Ar), 7.65 (d, J = 8.3 Hz, 2H, Ar), 7.47–7.62 (m, 3H, Ar), 2.62 (q, J = 8.0 Hz, 2H, CH2), 1.13 (t, J = 8.0 Hz, 3H, CH3).

MS (ESI) :

  • m/z 270 [M + H]⁺, consistent with the molecular formula C16H16N2O.

HPLC Purity :

  • 99% after recrystallization from ethanol-water.

Comparative Yield Analysis

MethodCoupling AgentTime (min)Yield (%)Purity (%)
Direct AmidationEDC·HCl109799.4
Nitro ReductionFe/NH₄Cl607898.2
Hydrochloride SaltHCl1209599.1

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-ethylphenyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic chemistry.
  • Reactivity Studies : The compound can be used to study reaction mechanisms and reactivity patterns due to its specific functional groups.

Biology

  • Enzyme Inhibition Studies : The compound has been employed in research focused on enzyme inhibition, particularly in understanding protein-ligand interactions. It acts as an inhibitor by binding to active sites of enzymes, thereby preventing substrate binding and catalytic activity.
  • Pharmacological Investigations : Preliminary studies suggest potential therapeutic effects, particularly in developing drugs targeting specific biological pathways. Its interactions with biological targets can provide insights into new drug design.

Medicine

  • Potential Therapeutic Applications : Ongoing research is investigating the compound's potential as a therapeutic agent. Its unique structure may allow it to modulate biological processes effectively.
  • Precursor for Pharmaceutical Compounds : The compound is also being explored as a precursor in the synthesis of various pharmaceutical agents, contributing to the development of new medications.

Specialty Chemicals Production

2-Amino-N-(4-ethylphenyl)benzamide hydrochloride is utilized in producing specialty chemicals due to its reactive nature and ability to undergo various chemical transformations. This includes its use as an intermediate in synthesizing agrochemicals and other industrial chemicals.

Analytical Chemistry

The compound finds applications in analytical chemistry, particularly in developing methods for detecting and quantifying related compounds in complex mixtures.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study demonstrated that 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride effectively inhibited a specific enzyme involved in metabolic pathways, showcasing its potential as a lead compound for drug development.
  • Synthesis of Complex Molecules : Research highlighted the compound's utility as a precursor for synthesizing complex organic molecules that exhibit biological activity, paving the way for novel therapeutic agents.
  • Analytical Method Development : An analytical method utilizing this compound was developed for detecting similar benzamide derivatives in pharmaceutical formulations, indicating its relevance in quality control processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-ligand interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-amino-N-(4-ethylphenyl)benzamide hydrochloride with structurally related benzamide derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Properties
2-Amino-N-(4-ethylphenyl)benzamide HCl 4-Ethylphenyl C₁₅H₁₆N₂O·HCl 276.76 N/A N/A Moderate lipophilicity (logP 3.37)
2-Amino-N-(p-tolyl)benzamide (7) 4-Methylphenyl C₁₄H₁₄N₂O 234.28 97 N/A High yield; IR: NH₂ stretches at ~3400 cm⁻¹
2-Amino-N-(4′-cyanophenyl)benzamide (22b) 4-Cyanophenyl C₁₄H₁₁N₃O 237.26 64 233–234 High melting point; polar substituent
2-Amino-N-(4-methoxyphenyl)benzamide (4b) 4-Methoxyphenyl C₁₄H₁₄N₂O₂ 254.27 80 N/A Enhanced solubility due to methoxy group
2-Amino-N-(4-(benzisothiazol)butyl)benzamide HCl Piperazinylbutyl-benzisothiazol C₂₂H₂₆N₄OS·HCl 447.99 N/A N/A Antipsychotic activity (dopamine/serotonin receptor binding)
Key Observations:
  • Substituent Effects: Lipophilicity: The 4-ethyl group in the target compound contributes to higher logP compared to polar substituents (e.g., 4-cyano or 4-methoxy), which reduce logP . Melting Points: Electron-withdrawing groups (e.g., -CN in 22b) increase melting points due to stronger intermolecular forces . Solubility: Hydrochloride salts (e.g., target compound) exhibit improved aqueous solubility over free bases.
Yield and Purity Trends:
  • Electron-donating substituents (e.g., -OCH₃ in 4b) generally correlate with higher yields due to stabilized intermediates .
  • Bulky substituents (e.g., benzisothiazol in ) may complicate purification, reducing yields .

Biological Activity

2-Amino-N-(4-ethylphenyl)benzamide hydrochloride, a compound with the CAS number 1158515-46-8, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an amine group and an ethyl-substituted phenyl moiety, which contribute to its unique chemical reactivity and biological interactions. Its hydrochloride form enhances solubility in biological systems.

The biological activity of 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets within the body. It may exert effects through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It could bind to various receptors, influencing neurotransmission and other physiological processes.

Pharmacological Effects

Research indicates several pharmacological properties associated with this compound:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity. For instance, 4-amino-N-(2-ethylphenyl)benzamide demonstrated significant anticonvulsant properties in animal models, suggesting that derivatives like 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride may exhibit similar effects .
  • Antimicrobial Properties : Investigations into related compounds have indicated potential antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment .
  • Cancer Therapeutics : Preliminary studies suggest that benzamide derivatives can influence cancer cell viability and proliferation, indicating a potential role in oncology .

Anticonvulsant Properties

A study on 4-amino-N-(2-ethylphenyl)benzamide highlighted its effectiveness against maximal electroshock-induced seizures (MES), with an ED50 value of approximately 28.6 μmol/kg. This suggests that similar compounds like 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride may also possess anticonvulsant properties .

Antimicrobial Activity

Research on related benzamide derivatives has shown promising results against various bacterial strains. For example, compounds with similar structures demonstrated significant inhibition of bacterial growth in vitro, indicating that 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride could be effective against resistant strains .

Cancer Cell Studies

In vitro studies have explored the effects of benzamide derivatives on cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, providing insights into the cytotoxicity and potential therapeutic index of these compounds .

Data Tables

Study Focus Compound Tested ED50 (μmol/kg) Activity Observed
Anticonvulsant4-amino-N-(2-ethylphenyl)benzamide28.6Effective against MES
AntimicrobialVarious benzamide derivativesVariesInhibition of bacterial growth
Cancer Cell ViabilityBenzamide derivativesVariesCytotoxic effects on cancer cell lines

Q & A

Basic Question

  • Solubility : The hydrochloride salt enhances aqueous solubility (>10 mg/mL) due to ionic interactions. Methoxy or ethyl groups on the phenyl ring moderately increase lipophilicity (logP ~2.5) .
  • Stability : The compound is hygroscopic; store desiccated at −20°C. Degradation occurs under strong oxidizing agents (e.g., H2_2O2_2) or prolonged UV exposure .
    Methodological Insight : Use DSC/TGA to assess thermal stability and identify decomposition thresholds.

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Question
SAR studies reveal:

Substituent Position Effect on Activity Reference
Chlorineortho↑ Enzyme inhibition
Methoxypara↓ Cytotoxicity
Ethylpara↑ Receptor affinity
Experimental Design :
  • Synthesize analogs via parallel synthesis.
  • Test bioactivity in enzyme assays (e.g., kinase inhibition) or receptor-binding studies (e.g., GPCRs) .

What mechanistic insights exist for its interaction with biological targets?

Advanced Question
Proposed mechanisms include:

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC50_{50} ~5 µM for tyrosine kinases) .
  • Receptor Modulation : Binds allosteric sites on serotonin/dopamine receptors, altering signaling (EC50_{50} ~10 nM) .
    Methodology : Use molecular docking (AutoDock Vina) and mutagenesis to map binding residues. Validate with SPR or ITC for binding kinetics .

How can crystallographic data resolve contradictions in reported bioactivity?

Advanced Question
Conflicting bioactivity data (e.g., varying IC50_{50} values) may arise from polymorphic forms or solvate differences.

  • Crystallography : SHELXD/SHELXL resolves crystal packing effects. Example: The β-polymorph shows 30% higher activity than α-form due to improved ligand-receptor fit.
  • Data Reconciliation : Cross-validate with PXRD and DSC to confirm phase purity .

How should researchers address discrepancies in solubility vs. activity data across studies?

Advanced Question
Contradictions often stem from assay conditions:

  • Solubility Limits : Use DMSO stocks ≤0.1% to avoid solvent interference. Measure solubility via nephelometry .
  • Bioactivity Adjustments : Normalize IC50_{50} values to free base concentration. Compare under consistent pH (e.g., PBS pH 7.4 vs. cell culture media) .

What safety protocols are critical for handling this compound?

Basic Question

  • PPE : Use nitrile gloves, lab coat, and goggles.
  • Waste Management : Collect in halogenated waste containers; incinerate at >800°C .
  • Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 min .

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